molecular formula C8H8BrNO2 B3220332 2-Bromo-1-(5-methoxypyridin-3-YL)ethanone CAS No. 1196145-15-9

2-Bromo-1-(5-methoxypyridin-3-YL)ethanone

Cat. No.: B3220332
CAS No.: 1196145-15-9
M. Wt: 230.06 g/mol
InChI Key: KMGYGCFRCYYRAO-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methoxypyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 2-Bromo-1-(5-methoxypyridin-3-yl)ethanone typically involves the bromination of 1-(5-methoxypyridin-3-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .

Chemical Reactions Analysis

2-Bromo-1-(5-methoxypyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-1-(5-methoxypyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methoxypyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various molecular interactions. The exact pathways involved can vary based on the structure of the compound and its derivatives .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-1-(5-methoxypyridin-3-yl)ethanone include:

  • 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone
  • 1-(5-Bromo-2-methylpyridin-3-yl)ethanone

These compounds share structural similarities but may differ in their chemical reactivity and applications.

Properties

IUPAC Name

2-bromo-1-(5-methoxypyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-7-2-6(4-10-5-7)8(11)3-9/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGYGCFRCYYRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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